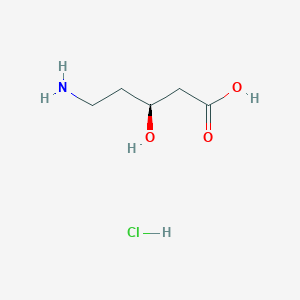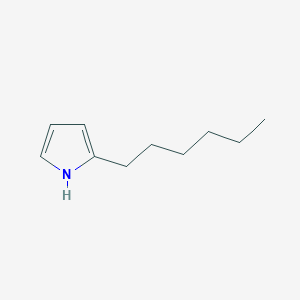
3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as TEB, is a synthetic compound that has gained attention in the scientific community for its potential use in pharmacological research.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound could potentially be optimized to enhance its affinity for viral proteins, thereby increasing its effectiveness as an antiviral agent.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities . By modulating key inflammatory pathways, indole derivatives can be used to develop new treatments for conditions characterized by inflammation .
Anticancer Potential
Indole derivatives have been explored for their anticancer activities . They can interact with various cellular targets, potentially leading to the development of novel anticancer therapies. The compound’s ability to bind with high affinity to multiple receptors may be leveraged to target specific cancer cell lines .
Antioxidant Effects
The indole scaffold is associated with antioxidant effects , which are crucial in protecting cells from oxidative stress. This property can be harnessed in the development of treatments for diseases caused by oxidative damage .
Antimicrobial and Antitubercular Activity
Indole derivatives have shown promise in combating microbial infections, including tuberculosis. Their antimicrobial and antitubercular activities make them valuable candidates for the development of new antibiotics .
Antidiabetic and Antimalarial Applications
Research has indicated that indole derivatives can be effective in treating diabetes and malaria. Their antidiabetic and antimalarial properties could lead to the creation of new therapeutic agents for these widespread diseases .
Anticholinesterase Activity
This compound may also serve as a basis for developing anticholinesterase agents , which are used in the treatment of Alzheimer’s disease and other cognitive disorders by inhibiting enzymes that break down neurotransmitters .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating growth. By studying the effects of similar compounds, researchers can develop new ways to enhance or inhibit plant growth for agricultural purposes .
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O4/c1-5-33-25-17-22(18-26(34-6-2)27(25)35-7-3)28(32)29-19-24(31-13-8-9-14-31)20-10-11-23-21(16-20)12-15-30(23)4/h10-11,16-18,24H,5-9,12-15,19H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIUTNYJFXHHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-4-[(4-isopropylphenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2884529.png)
![1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2884535.png)
![3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2884536.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2884541.png)
![4-Chlorobenzyl 7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2884542.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2884543.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2884548.png)


![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)